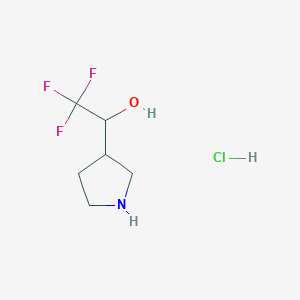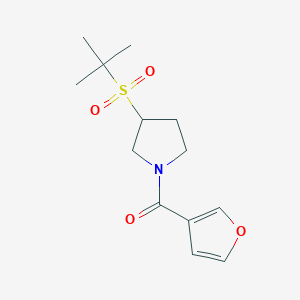
2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride, commonly known as TPEN, is a chelator that has been widely used in scientific research. It is a white crystalline powder and is soluble in water and ethanol. TPEN is a potent chelator of zinc, copper, and other transition metal ions. It has been used in various fields such as biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Metal-Free Cycloaddition Reactions
In the realm of organic synthesis, "2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride" or derivatives thereof have been explored for metal-free cycloaddition reactions. Alcaide et al. (2015) demonstrated the use of related trifluoroethyl compounds as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes, yielding substituted cyclobutenes under mild conditions without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Fluorination and Functionalization
Troegel and Lindel (2012) highlighted the application in fluorination reactions, specifically in the synthesis of fluorohymenidin, marking it as the first fluorinated pyrrole-imidazole alkaloid. This study underlines the versatility of trifluoroethyl compounds in introducing fluorine atoms into organic molecules (Troegel & Lindel, 2012).
Sulfonamide Cyclisations
Haskins and Knight (2002) utilized trifluoromethyl groups in promoting sulfonamide cyclisations, illustrating the efficiency of triflic acid in inducing 5-endo cyclisations of homoallylic sulfonamides to pyrrolidines. This work showcases the role of trifluoromethyl compounds in facilitating cationic cyclisations for the synthesis of complex polycyclic systems (Haskins & Knight, 2002).
Organocatalysis
Hayashi et al. (2007) found the trifluoroacetic acid salt of a related 2-(pyrrolidinylmethyl)pyrrolidine compound to be an effective organocatalyst in an asymmetric intramolecular aldol reaction. This illustrates the utility of trifluoromethylated pyrrolidines in enantioselective synthesis, highlighting their role in achieving high selectivity in organic reactions (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-pyrrolidin-3-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)4-1-2-10-3-4;/h4-5,10-11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJZHAQYJZVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride | |
CAS RN |
1613292-86-6 |
Source


|
| Record name | 2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)

![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)


![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)





![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2970587.png)